molecular formula C25H20F3NO4 B8074034 Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Cat. No.: B8074034
M. Wt: 455.4 g/mol
InChI Key: QYPHZVUAPKDXTN-WCSIJFPASA-N
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Description

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is a fluorinated β-amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its key properties include:

  • Molecular formula: C₁₉H₁₇F₃NO₄ .
  • Molecular weight: 389.34 g/mol .
  • Appearance: White crystalline solid .
  • Melting point: 176–180°C .
  • Solubility: Soluble in organic solvents (e.g., dichloromethane, dimethylformamide), insoluble in water .

This compound is widely used in solid-phase peptide synthesis (SPPS) for drug development, particularly in designing β-peptides with enhanced stability and biological activity . Its trifluorophenyl substituent contributes to unique electronic and steric properties, influencing peptide-protein interactions .

Properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPHZVUAPKDXTN-WCSIJFPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723507
Record name (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-94-0
Record name (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trifluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during reactions, allowing selective modifications. The trifluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Fmoc-(S)-3-Amino-4-(3-trifluoromethylphenyl)butyric acid
  • Key differences :
    • Substituent: 3-Trifluoromethylphenyl vs. 2,4,5-trifluorophenyl .
    • Molecular weight : 419.44 g/mol (vs. 389.34 g/mol) .
    • Applications : Used in β-peptide inhibitors targeting p53•hDM2 interactions, where the trifluoromethyl group enhances hydrophobic binding .
    • Synthesis : Commercially available (AnaSpec, Inc.), unlike the target compound, which may require multi-step synthesis .
(b) Fmoc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (Enantiomer)
  • Key differences: Melting point: 123–128°C (vs. 176–180°C for the S-isomer) . Applications: Less commonly used in SPPS due to stereoselective preferences in biological systems . Safety: Limited toxicity data compared to the S-isomer .
(c) Fmoc-(S)-3-Amino-4-(2-fluorophenyl)butyric acid
  • Key differences: Substituent: 2-Fluorophenyl (mono-fluorinated) vs. 2,4,5-trifluorophenyl. Molecular weight: 369.38 g/mol (vs. 389.34 g/mol) . Electronic properties: Reduced electron-withdrawing effects compared to the trifluorophenyl variant, altering peptide conformation and binding .
(d) Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid
  • Key differences :
    • Substituent: 2-Furyl (aromatic heterocycle) vs. fluorinated phenyl.
    • Applications : Used in peptides requiring π-π stacking interactions; less stable under acidic conditions due to the furan ring .
Table 1: Comparative Analysis of Key Parameters
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target compound (S-isomer) 2,4,5-Trifluorophenyl 389.34 176–180 SPPS, hDM2 inhibitors
Fmoc-(S)-3-Amino-4-(3-CF₃-phenyl) 3-Trifluoromethylphenyl 419.44 N/A β-peptide inhibitors
Fmoc-(R)-3-Amino-4-(2,4,5-F₃-phenyl) 2,4,5-Trifluorophenyl 389.34 123–128 Rarely used in SPPS
Fmoc-(S)-3-Amino-4-(2-F-phenyl) 2-Fluorophenyl 369.38 N/A Conformational studies
Fmoc-L-3-Amino-4,4-diphenyl-butyric acid 4,4-Diphenyl 451.51 N/A Hydrophobic peptide motifs

Biological Activity

Fmoc-(S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (CAS Number: 959580-94-0) is a fluorinated amino acid that has garnered attention in the fields of peptide synthesis, drug development, and neuropharmacology. Its unique structural properties facilitate various biological activities that are critical for research and therapeutic applications.

  • Molecular Formula : C25H20F3NO4
  • Molecular Weight : 455.43 g/mol
  • Appearance : Off-white to white solid or powder
  • Purity : Typically ≥ 97%

Applications in Biological Research

This compound is utilized in several key areas:

  • Peptide Synthesis :
    • This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptides with high purity and yield. The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis and can be easily removed under mild conditions .
  • Drug Development :
    • Its unique trifluorophenyl moiety enhances the bioactivity and stability of drug candidates. This compound has potential in developing therapies targeting specific biological pathways, particularly in oncology and neurology .
  • Bioconjugation :
    • The functional groups present in this compound facilitate bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This is essential for diagnostics and therapeutic applications .
  • Neuroscience Research :
    • This compound is investigated for its effects on neurotransmitter systems, contributing to studies on neuropharmacology and the development of treatments for neurological disorders .

Biological Activity Data

The biological activity of this compound has been assessed through various studies:

Table 1: Biological Activity Overview

Activity AreaFindingsReferences
Anticancer PotentialExhibits cytotoxicity against human osteosarcoma cells (HOS) with IC50 values ranging from 2 to 13 µM depending on analogs .
Neuropharmacological EffectsInfluences neurotransmitter release; potential implications for treating depression and anxiety disorders .
Antibacterial ActivityShowed effectiveness against both Gram-positive and Gram-negative bacterial strains .

Case Studies

Several case studies highlight the significance of this compound in real-world applications:

  • Neuropharmacological Study :
    • A study explored the compound's role in modulating neurotransmitter systems. It demonstrated that administration led to increased levels of serotonin and dopamine in rodent models, suggesting potential use in treating mood disorders .
  • Anticancer Research :
    • In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The most active derivative was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Antibacterial Screening :
    • Research indicated that this compound derivatives showed enhanced antibacterial activity compared to their non-fluorinated counterparts against E. coli and S. aureus .

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